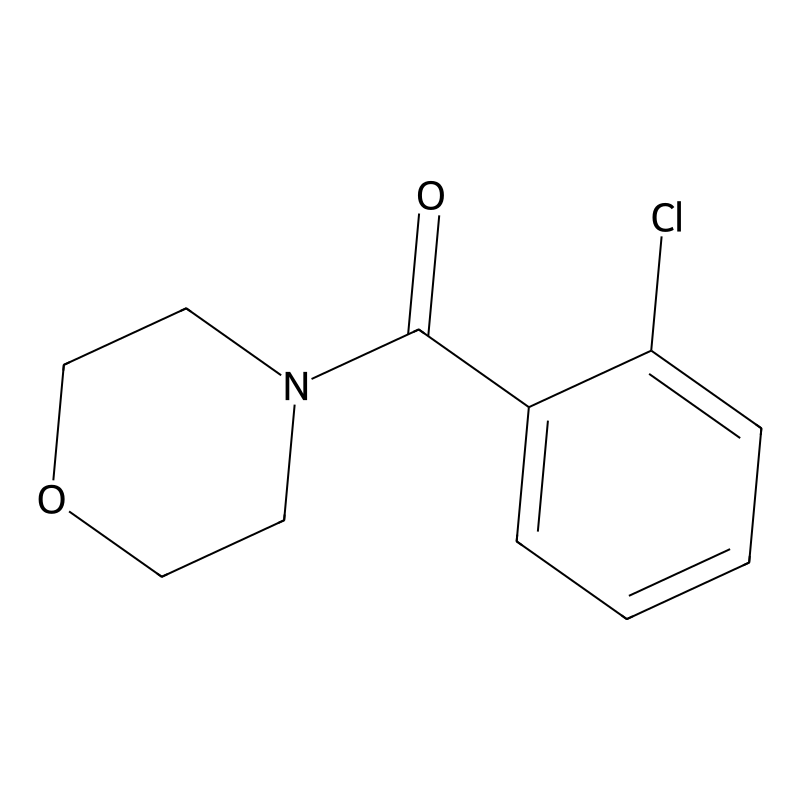

(2-Chlorophenyl)(morpholin-4-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some possibilities for how 4-(2-chlorobenzoyl)morpholine might be applied in scientific research:

Synthetic Intermediate

The structure of 4-(2-chlorobenzoyl)morpholine suggests it could be a useful intermediate for the synthesis of more complex molecules. The chlorobenzoyl group and the morpholine ring are both common functional groups found in many bioactive molecules and pharmaceuticals [, ].

Material Science Applications

The aromatic chlorobenzoyl group and the cyclic morpholine ring can contribute to interesting properties in materials science. Researchers might explore 4-(2-chlorobenzoyl)morpholine for applications in liquid crystals, polymers, or other materials.

Biological Studies

The presence of the chlorobenzoyl group might endow 4-(2-chlorobenzoyl)morpholine with some biological activity. Researchers could investigate its potential as an antibiotic, anti-inflammatory agent, or other therapeutic molecule [].

(2-Chlorophenyl)(morpholin-4-yl)methanone is an organic compound characterized by the presence of a chlorophenyl group and a morpholine ring attached to a carbonyl group. Its structure can be represented as follows:

- Chemical Formula: CHClN\O

- Molecular Weight: 225.67 g/mol

The compound features a chlorinated aromatic ring, which enhances its reactivity, and a morpholine moiety, known for its biological activity. The carbonyl group (C=O) is pivotal in various

- Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It can react with amines to form imines or with alcohols to yield ethers under acidic conditions.

These reactions highlight the compound's potential as a building block in organic synthesis.

Research indicates that (2-Chlorophenyl)(morpholin-4-yl)methanone exhibits notable biological activity:

- Antimicrobial Properties: Studies have shown that compounds containing morpholine and chlorophenyl groups possess antimicrobial effects against various bacterial strains.

- Anticancer Activity: Some derivatives of similar structures have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, contributing to its therapeutic potential.

The synthesis of (2-Chlorophenyl)(morpholin-4-yl)methanone typically involves several steps:

- Formation of the Morpholine Ring: Morpholine can be synthesized from 1,4-dichlorobutane and ammonia or through the reaction of diethylene glycol with ammonia.

- Chlorination of Phenol: The chlorination of phenol using thionyl chloride or phosphorus pentachloride yields 2-chlorophenol.

- Condensation Reaction: The final step involves the condensation of 2-chlorophenol with morpholine in the presence of a catalyst, typically a Lewis acid, to form (2-Chlorophenyl)(morpholin-4-yl)methanone.

This multi-step synthesis showcases the compound's accessibility for further research and application.

(2-Chlorophenyl)(morpholin-4-yl)methanone finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis, particularly for compounds targeting bacterial infections and cancer.

- Agrochemicals: Serves as a precursor in the development of new pesticides and herbicides due to its biological activity .

- Material Science: Explored for use in polymer chemistry and as a ligand in coordination chemistry.

Studies on (2-Chlorophenyl)(morpholin-4-yl)methanone have focused on its interactions with biological targets:

- Protein Binding Studies: Investigations into how this compound binds to proteins reveal insights into its mechanism of action and potential side effects.

- Receptor Interaction: Research has indicated that it may interact with specific receptors involved in cellular signaling pathways, enhancing its pharmacological profile.

These studies are crucial for understanding the compound's efficacy and safety in therapeutic applications.

Several compounds share structural similarities with (2-Chlorophenyl)(morpholin-4-yl)methanone. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Chlorophenyl)morpholine | Structure | Lacks carbonyl group; primarily studied for neuroactive properties |

| 2-(Chlorophenyl)-N-methylmorpholine | Structure | Methyl substitution alters solubility and bioactivity |

| (2-Bromophenyl)(morpholin-4-yl)methanone | Structure | Bromine substitution may enhance reactivity compared to chlorine |

Uniqueness

(2-Chlorophenyl)(morpholin-4-yl)methanone is unique due to its combination of both chlorinated aromatic and morpholine functionalities, which contribute to its diverse biological activities and synthetic utility.

The exploration of this compound continues to reveal new insights into its potential applications across various scientific disciplines.